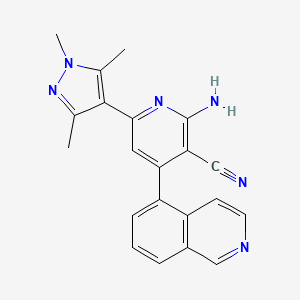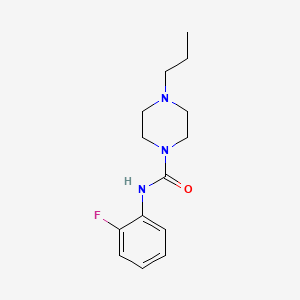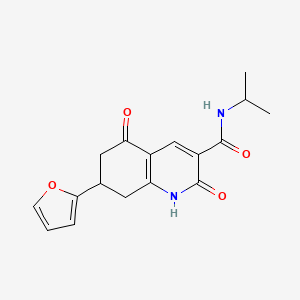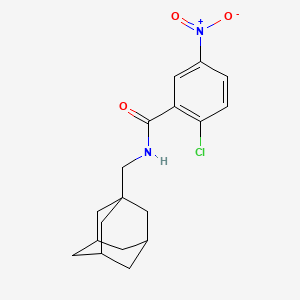
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile, also known as TPN-6, is a novel compound that has shown potential in various scientific research applications.
作用机制
The mechanism of action of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the inhibition of the protein kinase activity of Aurora-A and Aurora-B, which are essential for cell division and proliferation. By inhibiting these proteins, 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has also been found to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune response. 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is its high potency and selectivity towards Aurora-A and Aurora-B kinases. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential use in other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further research is needed to improve the solubility and bioavailability of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile for better clinical application.
Conclusion:
In conclusion, 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is a novel compound with promising potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile and to develop it as an effective and safe therapeutic agent.
合成方法
The synthesis of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the reaction of 2-amino-4-isoquinolinecarboxylic acid with 1,3,5-trimethyl-1H-pyrazol-4-ylamine and 2-cyano-6-(dimethylamino)pyridine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF). The crude product is then purified using column chromatography, resulting in 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile with a yield of 70-80%.
科学研究应用
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has been studied extensively for its potential use in various scientific research applications. One of its main applications is in the field of cancer research, where it has shown promising results as an anticancer agent. 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells.
属性
IUPAC Name |
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-12-20(13(2)27(3)26-12)19-9-17(18(10-22)21(23)25-19)16-6-4-5-14-11-24-8-7-15(14)16/h4-9,11H,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQQBVOIJZZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=C(C(=C2)C3=CC=CC4=C3C=CN=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)

![4-[3-(2-methoxyphenoxy)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5299707.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5299734.png)

![1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5299788.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)
